9-Chloro-9-borabicyclo[3.3.1]nonane
Description
Historical Context and Evolution of Organoborane Reagents in Organic Synthesis
The field of organoboron chemistry, which studies compounds containing a carbon-boron bond, has its roots in the 19th century. thieme.de However, it was the pioneering work of Herbert C. Brown, a Nobel laureate in Chemistry in 1979, and his collaborators in the mid-20th century that truly revolutionized its role in organic synthesis. purdue.edumsu.eduwikipedia.org Brown's discovery of the hydroboration reaction in the 1950s provided a remarkably simple and efficient method for preparing organoboranes from alkenes and borane (B79455) (BH3). msu.edunumberanalytics.com This breakthrough opened the door to a vast array of synthetic transformations, as organoboranes proved to be versatile intermediates that could be converted into a wide range of organic compounds, including alcohols, aldehydes, ketones, and amines. wikipedia.orgslideshare.net
Initially, research focused on simple trialkylboranes, but the desire for greater selectivity and control in chemical reactions led to the development of more sophisticated organoborane reagents. wikipedia.org This evolution was driven by the need to address challenges such as regioselectivity (the preferential reaction at one site over another) and stereoselectivity (the preferential formation of one stereoisomer over another). The introduction of sterically hindered dialkylboranes, such as disiamylborane (B86530) and thexylborane, represented a significant step forward in achieving higher selectivity in hydroboration reactions. wikipedia.org These reagents, with their bulky organic groups, demonstrated an enhanced ability to discriminate between different structural environments in alkene substrates. The continuous exploration of new boron reagents and their applications has solidified organoboron chemistry as a cornerstone of modern organic synthesis. thieme.dethieme-connect.de
Structural Characteristics and Fundamental Reactivity of the 9-Borabicyclo[3.3.1]nonane (9-BBN) Framework
Among the diverse family of organoborane reagents, 9-borabicyclo[3.3.1]nonane, commonly known as 9-BBN, stands out for its exceptional thermal stability and remarkable selectivity. researchgate.netscispace.com 9-BBN is prepared through the cyclic hydroboration of 1,5-cyclooctadiene (B75094) with borane. wikipedia.orgorgsyn.org The resulting bicyclic structure, featuring a boron atom bridging the two rings, imparts significant rigidity to the molecule. scispace.com This structural constraint is a key factor contributing to its unique properties.
In its solid state and in solution, 9-BBN exists as a dimer, with two boron atoms and two hydrogen atoms forming a four-membered ring that bridges the two bicyclic frameworks. wikipedia.orgorgsyn.org This dimeric structure is quite stable but readily cleaves in the presence of alkenes, alkynes, or other reactive species to provide the monomeric form for reaction.
The fundamental reactivity of 9-BBN is centered around the hydroboration of carbon-carbon double and triple bonds. researchgate.net Due to its significant steric bulk, 9-BBN exhibits outstanding regioselectivity, preferentially adding the boron atom to the less sterically hindered carbon atom of an unsymmetrical alkene. wikipedia.orgresearchgate.net This high degree of selectivity is a major advantage over less hindered boranes. Furthermore, the rigid bicyclic framework influences the stereochemical outcome of the reaction, often leading to a high degree of stereocontrol. researchgate.net The resulting organoborane adducts are valuable intermediates that can undergo a variety of subsequent transformations, making 9-BBN a powerful tool for the construction of complex organic molecules. researchgate.netontosight.ai
Rationale for Investigation of Halogenated 9-BBN Derivatives: Focus on 9-Chloro-9-borabicyclo[3.3.1]nonane
The success and utility of the 9-BBN framework prompted researchers to explore the synthesis and reactivity of its derivatives. A particularly important class of these derivatives is the 9-halo-9-BBN compounds, where the hydrogen atom on the boron is replaced by a halogen, such as chlorine, bromine, or iodine. The introduction of a halogen atom significantly alters the electronic and steric properties of the boron center, leading to new and useful reactivity patterns.
The primary rationale for investigating halogenated 9-BBN derivatives lies in their enhanced Lewis acidity and their ability to serve as precursors to other functionalized 9-BBN derivatives. The electron-withdrawing nature of the halogen atom makes the boron center more electrophilic, increasing its reactivity towards nucleophiles.
Among the halogenated derivatives, this compound has garnered considerable attention. chemspider.com The chlorine atom provides a good balance of reactivity and stability. It is more reactive than the corresponding methoxy (B1213986) derivative but generally more stable and easier to handle than the bromo or iodo analogs. The B-Cl bond in this compound is susceptible to cleavage by a variety of nucleophiles, allowing for the facile introduction of other functional groups at the 9-position of the bicyclic framework. This property makes it a valuable intermediate for the synthesis of a wide range of other 9-substituted-9-BBN reagents, which in turn have diverse applications in organic synthesis.
Overview of Research Trajectories in this compound Chemistry
Research into the chemistry of this compound has followed several key trajectories. A significant area of investigation has been its use as a precursor for the synthesis of other 9-substituted-9-BBN derivatives. molaid.com By reacting this compound with various nucleophiles, a diverse library of reagents with tailored steric and electronic properties can be generated.
Another important research direction has been the exploration of its reactivity as a Lewis acid catalyst. The enhanced electrophilicity of the boron center in this compound allows it to activate a variety of functional groups, facilitating a range of chemical transformations.
Furthermore, studies have focused on the utility of this compound in hydroboration and related reactions. While it does not possess a B-H bond for direct hydroboration, it can be converted in situ to reactive hydroborating agents or participate in other addition reactions. The unique reactivity profile of this compound continues to be an active area of research, with ongoing efforts to develop new synthetic methodologies and applications for this versatile reagent.
Properties
CAS No. |
22086-34-6 |
|---|---|
Molecular Formula |
C8H14BCl |
Molecular Weight |
156.46 g/mol |
IUPAC Name |
9-chloro-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14BCl/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2 |
InChI Key |
UPAXWIAOGNDSPP-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 9 Chloro 9 Borabicyclo 3.3.1 Nonane
Preparation via Monohaloborane Complexes
A well-established and convenient method for the synthesis of 9-Chloro-9-borabicyclo[3.3.1]nonane involves the cyclic hydroboration of 1,5-cyclooctadiene (B75094) with a monochloroborane complex, typically the monochloroborane-dimethyl sulfide (B99878) complex (H₂BCl·SMe₂). researchgate.net This reaction proceeds through a two-stage process involving initial kinetic control followed by thermodynamic equilibration.
The hydroboration of 1,5-cyclooctadiene with H₂BCl·SMe₂ initially yields a mixture of two isomeric products: the kinetically favored B-chloro-9-borabicyclo[4.2.1]nonane and the thermodynamically more stable B-chloro-9-borabicyclo[3.3.1]nonane. researchgate.net The predominance of the [4.2.1] isomer under milder conditions is a common feature of cyclic hydroborations of 1,5-cyclooctadiene.
To obtain the desired this compound as the major product, the reaction mixture is subjected to gentle heating. This thermal treatment facilitates the isomerization of the less stable [4.2.1] isomer to the desired [3.3.1] structure. researchgate.net The dimethyl sulfide, which serves to stabilize the monochloroborane, can be removed from the final product by distillation, often after the addition of a boron trihalide to form a less volatile complex with the sulfide. researchgate.net
Synthesis through Halogenation of 9-Borabicyclo[3.3.1]nonane (9-BBN) Precursors
An alternative conceptual approach to this compound is the direct chlorination of a 9-BBN precursor. While the crystalline dimer of 9-BBN exhibits notable stability towards air, its derivatives, where the bridging hydrides are replaced, show increased reactivity. scispace.com The exposed boron atom in monomeric 9-BBN or its derivatives is susceptible to reaction with various reagents, including chlorinating agents.
This method would involve the reaction of either the 9-BBN dimer or a suitable B-substituted-9-BBN derivative with a source of electrophilic chlorine. However, specific and detailed procedures for the direct chlorination of 9-BBN to yield the chloro-derivative are not as extensively documented in the literature as the monohaloborane route. The reaction would need to be carefully controlled to prevent unwanted side reactions.
Alternative Synthetic Routes to this compound
A notable alternative synthesis of this compound has been developed that avoids the use of pre-formed monohaloborane complexes. This process involves the direct reaction of 1,5-cyclooctadiene with a mixture of boron trichloride (B1173362) (BCl₃) and diborane (B8814927) (B₂H₆). google.com
In this one-pot procedure, 1,5-cyclooctadiene is treated with boron trichloride and diborane in a suitable solvent, such as hexane. google.com The reaction mixture is then heated for several hours to drive the reaction to completion. This method provides a high conversion to the desired B-chloro-9-borabicyclo[3.3.1]nonane. google.com This approach is advantageous as it utilizes readily available starting materials.
Optimization of Reaction Conditions and Isolation Procedures
The successful synthesis of this compound relies on the careful control of reaction parameters and appropriate isolation techniques.
Reaction Conditions:
For the synthesis via monohaloborane complexes, the key optimization step is the thermal isomerization. The temperature and duration of heating are critical to ensure the complete conversion of the kinetic [4.2.1] isomer to the thermodynamic [3.3.1] product. The choice of solvent can also influence the reaction, with ethereal solvents like tetrahydrofuran (B95107) (THF) and hydrocarbon solvents being commonly employed. google.comorgsyn.org
In the alternative synthesis using BCl₃ and B₂H₆, the reaction temperature is typically maintained between 65-85°C for an extended period, for instance, 10 hours, to achieve high conversion. google.com The reaction can be performed in hydrocarbon solvents like hexane. google.com
Isolation and Purification:
Given the sensitivity of organoboranes to air and moisture, all manipulations should be carried out under an inert atmosphere, such as dry nitrogen. orgsyn.orgrsc.org The product, B-chloro-9-BBN, is noted to be a solid. scispace.com Purification can be achieved through standard techniques such as recrystallization or distillation under reduced pressure. The choice of purification method depends on the physical properties of the product and the impurities present. For instance, the removal of dimethyl sulfide from the monohaloborane synthesis is crucial and is often facilitated by distillation. orgsyn.org The purity of the final product is typically assessed using spectroscopic methods, particularly ¹¹B NMR, which provides a distinct signal for the boron atom in the 9-BBN framework.
Spectroscopic Data for this compound and Related Compounds
| Compound | ¹¹B NMR Chemical Shift (δ, ppm) | Solvent | Reference |
| This compound | 82 | Hexane | google.com |
| 9-BBN Dimer | 28 | C₆D₆ | orgsyn.org |
| B-Methoxy-9-BBN | Not specified | Not specified | scispace.com |
| B-Hydroxy-9-BBN | Not specified | Not specified | scispace.com |
Chemical Reactivity and Mechanistic Investigations of 9 Chloro 9 Borabicyclo 3.3.1 Nonane
Electronic and Steric Effects of the Chlorine Substituent at the Boron Center
The identity of the substituent at the boron atom in the 9-borabicyclo[3.3.1]nonane scaffold is paramount in determining the compound's chemical behavior. The substitution of a hydride or an alkyl group with a chlorine atom drastically alters the electronic landscape of the boron center.
Impact on Electrophilicity and Lewis Acidity
The chlorine atom exerts a strong negative inductive effect (-I) due to its high electronegativity relative to boron. This effect withdraws electron density from the boron atom, rendering it significantly more electron-deficient and thus increasing its electrophilicity. The empty p-orbital on the tricoordinate boron atom becomes a more potent acceptor for electron pairs, making 9-Chloro-9-borabicyclo[3.3.1]nonane a strong Lewis acid. rsc.org The high reactivity and Lewis acidity are evidenced by the observation that solid B-Cl-9-BBN is pyrophoric, igniting upon exposure to air. This contrasts with the air-stable dimeric 9-borabicyclo[3.3.1]nonane (9-BBN-H), where bridging hydrides satisfy the electronic demand of the boron centers.
The Lewis acidity of boranes can be experimentally evaluated using methods like the Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of a probe molecule like triethylphosphine (B1216732) oxide upon coordination to the Lewis acid. chemrxiv.org While specific acceptor numbers for B-Cl-9-BBN are not widely reported, its Lewis acidity is expected to be comparable to or greater than that of other chloroboranes. For comparison, the Lewis acidity of boron trihalides generally follows the trend BBr₃ > BCl₃ > BF₃. orgsyn.org This high Lewis acidity allows B-Cl-9-BBN to activate other molecules and serve as a catalyst or reagent in various chemical transformations. rsc.org
Nucleophilic Addition and Substitution Reactions Involving this compound
The primary mode of reactivity for this compound is the substitution of the chloride anion by a nucleophile. The high electrophilicity of the boron center and the nature of chloride as a good leaving group facilitate these reactions, providing versatile pathways to a wide range of functionalized 9-BBN derivatives.
Reactions with Carbon-Based Nucleophiles
A fundamental application of B-Cl-9-BBN is its reaction with carbon-based nucleophiles, such as organolithium and Grignard reagents. These reactions proceed via nucleophilic substitution at the boron center to form a new boron-carbon bond, yielding B-alkyl-, B-alkenyl-, or B-aryl-9-BBN derivatives. These products are themselves valuable intermediates, most notably for their use in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. sigmaaldrich.comresearchgate.net
| Nucleophile (R-M) | Reagent | Product | Yield | Ref |
| n-BuLi | 9-Cl-9-BBN | B-n-butyl-9-BBN | Good | |
| PhMgBr | 9-Cl-9-BBN | B-phenyl-9-BBN | Good | |
| (CH₂=CH)MgBr | 9-Cl-9-BBN | B-vinyl-9-BBN | Good |
Reactions with Heteroatom-Based Nucleophiles
This compound readily reacts with a variety of heteroatom-based nucleophiles, leading to the formation of new boron-heteroatom bonds. These reactions are crucial for synthesizing precursors for other reactions or for generating the widely used hydroborating agent, 9-BBN.
One of the most significant reactions in this class is the hydrogenolysis of the B-Cl bond to produce 9-borabicyclo[3.3.1]nonane (9-BBN-H). This transformation is typically achieved by reacting B-Cl-9-BBN with a hydride source, such as sodium borohydride, or through catalytic hydrogenation (H₂). The process often requires a base, like triethylamine, which can form a frustrated Lewis pair with the chloroborane (B76620) to activate dihydrogen. nih.gov Studies have shown that B-Cl-9-BBN can be converted to the 9-BBN dimer in high yield (85%) via hydrogenolysis. orgsyn.org
Similarly, reactions with oxygen and nitrogen nucleophiles provide access to B-alkoxy and B-amino derivatives. For instance, reaction with alcohols or phenols yields B-alkoxy-9-BBN compounds, which are also useful reagents in organic synthesis. wikipedia.org
| Nucleophile | Reagent | Product | Yield | Conditions | Ref |
| H⁻ (from H₂/NEt₃) | 9-Cl-9-BBN | (9-BBN)₂ Dimer | 85% | 10 bar H₂, 18 h | orgsyn.org |
| 2,6-Dimethylphenol | 9-BBN-H* | B-(2,6-dimethylphenoxy)-9-BBN | N/A | THF, 3h | wikipedia.org |
*Note: This example uses 9-BBN-H as the starting material to generate the B-O bond, illustrating the general reactivity pattern, as direct reaction examples with 9-Cl-9-BBN were less detailed in the provided sources.
Hydroboration Reactions Mediated by this compound
Direct hydroboration of alkenes or alkynes requires a reagent with a boron-hydride (B-H) bond. As this compound lacks a B-H bond, it does not function as a direct hydroborating agent. Instead, its role in hydroboration chemistry is that of a vital precursor to the actual reagent, 9-BBN-H. The term "mediated" in this context refers to the fact that B-Cl-9-BBN is the starting point from which the active hydroborating agent is generated, typically in situ or in a preceding synthetic step via hydrogenolysis as described in section 3.2.2. orgsyn.org
The conversion of the stable and storable B-Cl-9-BBN into the highly reactive 9-BBN-H is a key step that enables the vast array of selective hydroboration reactions for which the 9-BBN moiety is renowned. orgsyn.orglibretexts.org
Regioselectivity and Stereoselectivity in Alkene Hydroboration with Chlorinated Boranes
While this compound itself is not a hydroborating agent, the influence of chlorine substituents on the selectivity of hydroboration is well-documented with simpler chloroboranes like monochloroborane (BH₂Cl) and dichloroborane (BHCl₂). These reagents offer a valuable point of comparison and demonstrate the electronic effects of chlorine in a true hydroboration context.
The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the boron center, which in turn significantly increases the regioselectivity of the hydroboration of alkenes compared to borane (B79455) (BH₃) itself. The boron atom adds with very high preference to the less substituted carbon of the double bond (anti-Markovnikov addition). libretexts.orgnih.gov For example, hydroboration of terminal olefins with a dioxane-monochloroborane adduct, followed by oxidation, yields primary alcohols with exceptional selectivity. masterorganicchemistry.com
The hydroboration reaction proceeds via a concerted, four-membered transition state, resulting in a syn-addition of the hydrogen and boron atoms across the double bond. libretexts.orgnih.govacs.org This inherent stereospecificity is maintained in the subsequent oxidation step, which occurs with retention of configuration at the carbon center. libretexts.orgacs.org
| Reagent | Alkene | Product Distribution (Position of -OH after Oxidation) | Ref |
| Dioxane-Monochloroborane | 1-Hexene | >99.5% 1-Hexanol | masterorganicchemistry.com |
| Dioxane-Monochloroborane | Styrene | >99.5% 2-Phenylethanol | masterorganicchemistry.com |
| Dichloroborane-DMS | 1-Hexene | 99% 1-Hexanol | |
| Dichloroborane-DMS | Styrene | 98% 2-Phenylethanol |
Mechanistic Studies of Hydroboration Pathways
The hydroboration of alkenes using 9-borabicyclo[3.3.1]nonane (9-BBN) dimer, a precursor to this compound, exhibits intriguing kinetics. The reaction order is dependent on the reactivity of the alkene. nih.gov For highly reactive alkenes, the reaction is first-order, indicating that the rate-determining step is the dissociation of the (9-BBN)₂ dimer into its monomeric form. nih.gov Conversely, with less reactive alkenes, the reaction follows three-halves-order kinetics, suggesting that the reaction between the 9-BBN monomer and the alkene is the rate-limiting step. nih.gov In some cases, the kinetics fall between first and three-halves order, indicating that neither step is definitively rate-determining. nih.gov
The generally accepted mechanism for hydroboration involves a four-center concerted addition of the B-H bond across the double bond of the alkene. libretexts.org This proceeds through a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com The boron atom, being the electrophilic center, adds to the less substituted carbon of the alkene, a preference driven by both steric and electronic factors. redalyc.orgscielo.org.bo This regioselectivity is particularly pronounced with sterically hindered boranes like 9-BBN, which leads to the formation of the anti-Markovnikov product upon subsequent oxidation. organic-chemistry.orgresearchgate.net The use of 9-BBN provides high regioselectivity, often exceeding 99%, for the formation of terminal alcohols from terminal alkenes. pearson.com
While the direct hydroboration mechanism with this compound is less commonly detailed, the principles of hydroboration with related 9-BBN derivatives provide a strong framework for understanding its reactivity. The presence of the chloro substituent is expected to enhance the Lewis acidity of the boron center compared to 9-BBN-H, potentially influencing the rate and selectivity of the hydroboration reaction.
Reduction Chemistry Utilizing this compound
This compound and its parent compound, 9-BBN, are effective reducing agents for a variety of functional groups. organic-chemistry.orggoogle.com
9-BBN is recognized as a mild reagent for the reduction of aldehydes, ketones, and acid chlorides. organic-chemistry.org It demonstrates notable chemoselectivity. For example, while it readily reduces aldehydes and ketones, it can be used for the selective reduction of amides to amines, as it does not form stable complexes with tertiary amines. organic-chemistry.org The reduction of carbonyl compounds with 9-BBN derivatives often proceeds with high stereoselectivity, which can be influenced by the use of chiral auxiliaries. tandfonline.com
The reduction capabilities of 9-BBN extend beyond organic compounds to inorganic substances. It can reduce compounds of metals and other elements that exist in multiple valence states, such as stannic chloride, ferric chloride, and phosphorus pentachloride, to their lower valence states. google.com
| Functional Group | Reagent | Product | Notes |
| Aldehydes | 9-BBN | Primary Alcohols | Mild and selective reduction. organic-chemistry.org |
| Ketones | 9-BBN | Secondary Alcohols | Mild and selective reduction. organic-chemistry.org |
| Acid Chlorides | 9-BBN | Alcohols | Effective reduction. organic-chemistry.org |
| Amides | 9-BBN | Amines | Stoichiometric amount is sufficient. organic-chemistry.org |
| Enones | 9-BBN/HBpin | Alkenes | Catalytic, chemoselective reduction. organic-chemistry.org |
| Aromatic Nitro Compounds | B₂pin₂/KOtBu | Amines | Metal-free, chemoselective reduction. organic-chemistry.org |
| Tertiary Alkyl Halides | 9-BBN ate complexes | Hydrocarbons | Selective reduction. acs.org |
| Benzyl Halides | 9-BBN ate complexes | Hydrocarbons | Selective reduction. acs.org |
| Allyl Halides | 9-BBN ate complexes | Hydrocarbons | Selective reduction. acs.org |
| Stannic Chloride | 9-BBN | Lower valence tin species | Reduction of inorganic halides. google.com |
| Ferric Chloride | 9-BBN | Lower valence iron species | Reduction of inorganic halides. google.com |
Reactions with Organometallic Reagents and Transmetalation Processes
This compound and its derivatives are valuable reagents in transmetalation reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. B-alkyl-9-BBN derivatives, which can be prepared from 9-BBN-H and alkenes, are effective partners in various cross-coupling reactions. researchgate.net
A versatile method for the synthesis of B-substituted-9-BBN derivatives involves the reaction of organolithium or Grignard reagents with 9-(triisopropylsilyl)thio-9-borabicyclo[3.3.1]nonane. researchgate.net This approach allows for the introduction of a wide range of organic groups onto the boron center. The resulting organoboranes can then participate in subsequent transformations. researchgate.net
For instance, B-alkyl-9-BBNs are utilized in nickel-catalyzed alkylation of amides and C(aryl)-O electrophiles. researchgate.net The use of these boranes allows for mild reaction conditions and demonstrates good functional group tolerance. researchgate.net 9-BBN is also a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govwikipedia.org
Recent research has shown that metal-catalyzed intermolecular C-H borylation of heteroarenes can be achieved using 9-BBN, expanding the scope of organoborane synthesis beyond the traditional use of boronate esters. rsc.org Mechanistic studies of this process using a NacNacZn catalyst revealed an unusual σ-bond metathesis pathway involving the dimeric form of 9-BBN. rsc.org
Formation of Adducts and Complexes with Lewis Bases
As a Lewis acid, the boron atom in this compound and related 9-BBN derivatives readily forms adducts and complexes with a variety of Lewis bases. These interactions can be used to modify the reactivity of the borane or to facilitate specific chemical transformations.
9-BBN forms adducts with nitrogen-containing bases such as pyridine (B92270) and pyrrolidine. researchgate.netrsc.org The reaction of 9-dimethylamino-9-borabicyclo[3.3.1]nonane with pyrazole (B372694) leads to the formation of a complex, which can be further reacted to yield other pyrazole derivatives. dtic.mil The formation of these adducts is often a key step in more complex reaction sequences. dtic.mil
Complexes of 9-BBN with Lewis bases like N-heterocyclic carbenes (NHCs) have also been synthesized and characterized. tu-clausthal.de The stability and reactivity of these complexes depend on the nature of both the borane and the Lewis base. For example, the flexibility of the tether in ligands containing a 9-BBN moiety can influence the cooperative binding of substrates between the boron center and a metal. rsc.org
The interaction of 9-BBN with Lewis bases can also be observed in solution. For instance, the addition of the tridentate nitrogen base 1,3,5-triazine (B166579) to a solution of a cyclohexyl-substituted borane derivative of a phosphine-ligated architecture (PLA) resulted in complexation, as indicated by NMR spectroscopy. rsc.org
Applications in Advanced Organic Synthesis Mediated by 9 Chloro 9 Borabicyclo 3.3.1 Nonane
Carbon-Carbon Bond Formation Methodologies
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, allowing for the construction of the carbon skeletons of a vast array of organic molecules. 9-Chloro-9-borabicyclo[3.3.1]nonane plays a pivotal role in several modern C-C bond-forming methodologies.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura type reactions)
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that forges a C-C bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. researchgate.net this compound serves as a valuable precursor for the synthesis of B-alkyl and B-aryl-9-borabicyclo[3.3.1]nonane derivatives, which are highly effective coupling partners in these reactions.
The B-alkyl-9-BBN reagents, in particular, are noted for their high reactivity, making them suitable partners for less reactive alkyl electrophiles in Suzuki-Miyaura couplings. thieme-connect.com The steric bulk of the 9-BBN framework contributes to high regioselectivity, particularly in the anti-Markovnikov hydroboration of alkenes to generate the required organoborane precursors. researchgate.netrsc.org This allows for the precise and predictable formation of C-C bonds. For instance, a nickel(II) pincer complex has been successfully employed to catalyze the coupling of 9-alkyl-9-borabicyclo[3.3.1]nonane reagents with unactivated alkyl halides, tolerating a variety of important functional groups. thieme-connect.com
| Catalyst | Organoborane | Alkyl Halide | Product | Yield (%) |
| [(MeN2N)Ni-Cl] | 9-Octyl-9-BBN | 1-Bromo-4-phenylbutane | 1-Phenyldodecane | 68 |
| [(MeN2N)Ni-Cl] | 9-Octyl-9-BBN | Ethyl 6-iodohexanoate | Ethyl 14-oxotetradecanoate | 59 |
| [(MeN2N)Ni-Cl] | 9-Octyl-9-BBN | Ethyl 6-bromohexanoate | Ethyl 14-oxotetradecanoate | 58 |
| Data from a study on nickel-catalyzed alkyl-alkyl Suzuki-Miyaura coupling reactions. thieme-connect.com |
Furthermore, derivatives such as 9-iodo-9-BBN and 9-bromo-9-BBN also play a significant role in Suzuki-Miyaura reactions, with the halogen atom enhancing the reactivity of the organoborane intermediate.
Alkylation and Arylation Reactions
Beyond cross-coupling, this compound facilitates various alkylation and arylation reactions. For example, it has been utilized in the deoxygenative α-alkylation and α-arylation of 1,2-dicarbonyl compounds. rsc.org In these reactions, B-aryl-9-borabicyclo[3.3.1]nonanes act as the arylating agents. rsc.org
Another notable application is in the α-alkenylation of carbonyl compounds. B-trans-1-alkenyl-9-borabicyclo[3.3.1]nonanes, which can be prepared from 9-Cl-9-BBN, react with compounds like ethyl bromoacetate (B1195939) and phenacyl bromide to introduce an alkenyl group at the α-position. acs.org
Synthesis of Complex Molecular Architectures and Natural Product Scaffolds
The reliability and selectivity offered by reactions involving this compound and its derivatives make them invaluable tools in the total synthesis of complex natural products and other intricate molecular architectures. The ability to construct specific C-C bonds with high control over stereochemistry and regiochemistry is crucial in these multi-step endeavors.
For example, the Suzuki-Miyaura coupling methodology employing B-alkyl-9-BBN derivatives has been instrumental in the construction of the taxane (B156437) skeleton, a core structure found in the potent anti-cancer drug Taxol. rsc.org It has also been applied in the synthesis of dihydroxyserrulatic acid and various steroid derivatives. rsc.org The hydroboration of alkenes with 9-BBN, the parent compound of 9-Cl-9-BBN, followed by subsequent transformations, is a key step in creating complex stereocenters found in many natural products. researchgate.net
Derivatization to Novel Organoborane Reagents
This compound is a versatile starting material for the synthesis of a wide range of other organoborane reagents. The chlorine atom can be readily substituted by various nucleophiles to generate new derivatives with tailored reactivity.
For instance, reaction with different alcohols leads to the formation of B-alkoxy-9-BBN derivatives, such as 9-methoxy-9-borabicyclo[3.3.1]nonane (9-OMe-9-BBN). researchgate.net This derivative is particularly useful as it can act as a shuttle for delivering organometallic reagents in Suzuki-type reactions. researchgate.net Similarly, reaction with bromine or iodine sources can produce 9-bromo-9-BBN and 9-iodo-9-BBN, respectively, which exhibit enhanced reactivity in certain applications.
The synthesis of B-allyl derivatives of 9-BBN allows for the clean and efficient allylation of carbonyl compounds, proceeding with a complete rearrangement of the allyl group. researchgate.net This provides a reliable method for the introduction of allyl moieties in organic synthesis.
Role as a Versatile Intermediate in Multi-step Synthetic Sequences
In addition to its direct applications, this compound and its parent compound, 9-BBN, often serve as crucial intermediates in longer, multi-step synthetic sequences. orgsyn.orgscispace.com The hydroboration of alkenes and alkynes with 9-BBN generates organoborane intermediates that can be converted into a wide variety of functional groups, including alcohols, amines, and halides. researchgate.net
Stereochemical Aspects in Reactions Involving 9 Chloro 9 Borabicyclo 3.3.1 Nonane
Influence of the Bicyclic Framework on Regio- and Stereoselectivity
The C₂ symmetric and sterically demanding structure of the 9-borabicyclo[3.3.1]nonane framework is a primary determinant of its high regio- and stereoselectivity in reactions. researchgate.netscispace.com This is particularly evident in hydroboration reactions, where the boron atom adds to the less sterically hindered carbon atom of a double or triple bond. researchgate.netpearson.comwikipedia.org The bulky nature of the bicyclic cage effectively shields one face of the boron atom, forcing the incoming substrate to approach from the less encumbered side. researchgate.net
In the case of 9-Cl-9-BBN, the presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the boron center, leading to faster reactions with nucleophiles. While this heightened reactivity is beneficial, the inherent steric hindrance of the bicyclic system continues to govern the approach of reactants, thereby ensuring high stereoselectivity. The rigid chair-chair conformation of the two six-membered rings in the 9-BBN unit further contributes to this stereochemical control. researchgate.net
The hydroboration of cyclic olefins with 9-BBN derivatives proceeds with exceptional regio- and stereoselectivity, typically yielding trans-2-alkylcycloalkyl-9-BBN derivatives from 1-substituted cycloalkenes. researchgate.netacs.org This high degree of selectivity is a direct consequence of the bicyclic framework's ability to discriminate between the two faces of the cycloalkene.
Diastereoselective Transformations Promoted by 9-Chloro-9-borabicyclo[3.3.1]nonane
This compound is a key reagent in promoting diastereoselective transformations, most notably in the formation of Z-enolates from esters, which subsequently participate in diastereoselective aldol (B89426) addition reactions. wikipedia.org The combination of 9-Cl-9-BBN with a sterically hindered amine base, such as diisopropylethylamine, leads to the nearly quantitative formation of Z-boron enolates. wikipedia.org These Z-enolates then react with aldehydes to produce syn-aldol products with high diastereoselectivity. wikipedia.org
The mechanism of this diastereoselection relies on a chair-like six-membered transition state. The substituents of the enolate and the aldehyde orient themselves to minimize steric interactions, leading to the preferential formation of one diastereomer over the other. The rigid and well-defined structure of the 9-BBN moiety attached to the enolate oxygen is crucial in enforcing this highly ordered transition state.
Another significant application is in the diastereoselective reduction of α-iodo ketones. The in-situ generation of boron enolates by treating α-iodo ketones with 9-BBN-H, followed by reaction with aldehydes at low temperatures, produces aldols in a highly diastereoselective manner. researchgate.net
Furthermore, the reaction of B-allyl derivatives of 9-BBN with chiral imines has been shown to proceed with very high 1,2- and 1,3-asymmetric induction. researchgate.net This is explained by a six-membered chair-like transition state where the substituent of the imine occupies an axial position due to stereoelectronic effects, leading to high Cram selectivity. researchgate.net
Potential for Enantioselective Synthesis via Chiral Modifications or Auxiliary Approaches
While this compound itself is achiral, its framework serves as an excellent platform for developing chiral reagents for enantioselective synthesis. bridgewater.edu This is typically achieved by introducing chiral auxiliaries or by modifying the bicyclic structure itself.
A well-established approach involves the use of chiral ligands that coordinate to the boron atom, creating a chiral environment around the reactive center. For instance, derivatives of 9-BBN have been successfully employed in the highly enantioselective reduction of aldehydes and ketones. orgsyn.org
One of the most prominent examples is the use of B-3-pinanyl-9-borabicyclo[3.3.1]nonane, derived from the reaction of 9-BBN with α-pinene. This chiral reagent has been extensively used for the asymmetric reduction of carbonyl compounds. google.com Similarly, other chiral boranes derived from terpenes, such as limonene (B3431351) and α-phellandrene, are being explored as cost-effective and potentially chiral alternatives to traditional 9-BBN reagents. bridgewater.edu
The development of chiral carbene-borane adducts, including those with the 9-BBN moiety, represents another avenue for creating catalysts for asymmetric reactions, such as hydrogenations. rsc.org Although challenges in achieving high enantioselectivities remain, these studies highlight the ongoing efforts to harness the stereochemical potential of the 9-borabicyclo[3.3.1]nonane scaffold for enantioselective synthesis. rsc.org
The synthesis of B-(2-organylapoisopinocampheyl)-9-borabicyclo[3.3.1]nonanes has also been explored for the asymmetric reduction of prochiral ketones, demonstrating the versatility of modifying the 9-BBN structure for chiral applications. acs.org
Theoretical and Computational Studies of 9 Chloro 9 Borabicyclo 3.3.1 Nonane
Quantum Chemical Calculations of Electronic Structure and Bonding Properties
Quantum chemical calculations offer a microscopic view of the electronic environment and bonding characteristics of 9-Chloro-9-borabicyclo[3.3.1]nonane. The bicyclic [3.3.1]nonane framework imparts significant steric bulk and conformational rigidity to the molecule. The boron atom, in this framework, possesses an empty pz orbital, which is a key feature of its Lewis acidity.
The introduction of a chlorine atom directly to the boron center significantly modulates its electronic properties. Chlorine is a highly electronegative atom that also possesses lone pairs of electrons. This leads to two competing electronic effects:
Inductive Effect (-I): The high electronegativity of chlorine withdraws electron density from the boron atom along the B-Cl sigma bond, increasing the Lewis acidity of the boron center compared to its parent hydride, 9-borabicyclo[3.3.1]nonane (9-BBN).
Mesomeric Effect (+M): The lone pairs on the chlorine atom can donate electron density back to the vacant p-orbital of the boron atom (π-donation). This back-bonding can partially alleviate the electron deficiency of the boron center.
Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to quantify these effects. latrobe.edu.au Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) can be used to dissect the B-Cl bond into its constituent orbital interactions, providing a quantitative measure of σ-donation and π-back-donation. latrobe.edu.au The geometry at the boron center is typically trigonal planar, consistent with sp² hybridization.
Studies on related boron heterocycles using DFT at levels like B3PW91/6-31G* help in understanding the structural parameters. researchgate.net The electronic structure of the 9-BBN fragment is crucial for its reactivity, with the high Lewis acidity and low steric hindrance of the boron center being key factors. rsc.org In the hydrogenolysis of chloro-9-BBN, DFT calculations show that the reaction proceeds through the cleavage of H₂ by the borane (B79455) and an amine, a process influenced by the electronic nature of the boron center. nih.gov
Table 1: Calculated Properties of Boron Compounds This table is illustrative and based on general principles and data from related computational studies.
| Property | 9-H-9-BBN (Monomer) | 9-Cl-9-BBN | Computational Method Insight |
|---|---|---|---|
| Calculated Lewis Acidity | Moderate | High | The electron-withdrawing chlorine atom enhances the electrophilicity of the boron center. |
| B-Cl Bond Character | N/A | Covalent with partial ionic and π-character | EDA-NOCV analysis can quantify the σ-donation and π-back-donation components. latrobe.edu.au |
| LUMO Energy | Relatively High | Lowered | The inductive effect of chlorine lowers the energy of the Lowest Unoccupied Molecular Orbital, making it a better electron acceptor. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful technique for mapping the potential energy surfaces of reactions involving 9-Chloro-9-BBN and its parent compound, 9-BBN. This allows for the identification of intermediates, transition states, and the calculation of activation barriers, providing a detailed mechanistic narrative.
For instance, in the zinc-catalyzed C-H borylation of heteroarenes using the 9-BBN dimer, DFT calculations were instrumental in elucidating a highly unusual σ-bond metathesis mechanism. rsc.org The calculations showed that the reaction proceeds through a key intermediate (INT-1Zn-B) where both H-BBN units of the dimer interact with the zinc-heteroaryl complex. The subsequent cleavage of the Zn-C bond occurs via a low-energy transition state (TS1Zn-B). rsc.org
Similarly, DFT calculations have been used to propose a plausible mechanism for the metal-free hydroboration of carbodiimides, where the 9-BBN dimer acts as a catalyst. rsc.org The proposed mechanism involves a heterocyclic amidinate intermediate featuring a three-center-two-electron B-H-B bond. rsc.org
In the context of 9-Chloro-9-BBN, a key reaction is its hydrogenolysis to form the 9-BBN dimer. Computational studies of this process have shown that the splitting of molecular hydrogen is the rate-determining step and proceeds through a defined transition state (TS1). nih.gov The calculated energy barrier for this step (ΔG‡ = 25.4 kcal·mol−1 for a related chloroborane) is consistent with an Frustrated Lewis Pair (FLP)-type reactivity. nih.gov
Table 2: Computed Energetics for a Model Reaction Step This table represents typical data obtained from DFT calculations for a reaction involving a borane.
| Species | Description | Relative Free Energy (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| Reactants (Cy₂BCl + H₂ + NEt₃) | Initial state | 0.0 | nih.gov |
| TS1 | Transition state for H₂ cleavage | +25.4 | nih.gov |
| Intermediate ([Cy₂BClH][HNEt₃]) | Chloroborohydride/ammonium salt pair | +14.6 | nih.gov |
These computational models are crucial for understanding how the chloro-substituent influences reaction pathways, for example, by altering the stability of intermediates or the energy of transition states compared to reactions with 9-H-BBN or B-alkyl-9-BBN derivatives.
Prediction of Reactivity Profiles and Selectivity Trends
Theoretical calculations can predict the reactivity and selectivity of 9-Chloro-9-BBN in various chemical transformations. The high Lewis acidity and steric profile of the 9-BBN framework are primary determinants of its reaction patterns. 9-BBN itself is known for its exceptional regio-, chemo-, and stereoselectivity in hydroboration reactions. researchgate.netresearchgate.net
Regioselectivity: In hydroborations, 9-BBN exhibits outstanding regioselectivity, typically adding to the least substituted carbon of a double bond (anti-Markovnikov addition) with high fidelity, often exceeding 99.5%. researchgate.net Computational studies on substituted styrenes have explored the electronic and steric factors governing this selectivity. acs.org For 9-Chloro-9-BBN, while it is not a hydroborating agent itself, its derivatives formed in situ would be expected to follow similar selectivity trends dictated by the sterically demanding bicyclic frame.
Chemoselectivity: 9-BBN can selectively reduce certain functional groups. For example, tertiary lactams can be reduced in the presence of esters. researchgate.net The reactivity of 9-Chloro-9-BBN as a Lewis acid allows it to activate specific functional groups, and computational models can predict which groups will interact most favorably with the boron center.
Stereoselectivity: The rigid chair-chair conformation of the 9-BBN scaffold plays a significant role in directing the stereochemical outcome of reactions. researchgate.net In reductions of prochiral ketones with B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane), DFT calculations have been used to predict relative reaction rates and explore the origins of stereoselectivity. researchgate.net These models can be extended to predict how the chloro-substituent might influence the stereochemical course of reactions involving its derivatives.
Analysis of Substituent Effects on Boron Center Reactivity
The reactivity of the boron center in the 9-borabicyclo[3.3.1]nonane system is highly sensitive to the nature of the substituent attached to it. Computational analysis provides a quantitative framework for understanding these substituent effects, separating them into steric and electronic contributions.
Electronic Effects: As discussed, the chlorine atom in 9-Chloro-9-BBN exerts a strong electron-withdrawing inductive effect, enhancing its Lewis acidity. This is evident in its reactivity. For example, the hydrogenolysis of Chloro-9-BBN proceeds efficiently, whereas the corresponding Iodo-9-BBN is less reactive under similar conditions, highlighting the influence of the halogen substituent. nih.gov Studies on the reduction of substituted benzaldehydes with B-alkyl-9-BBN derivatives have shown that electron-withdrawing groups on the aldehyde accelerate the reaction, a trend that can be rationalized by analyzing the electronic interactions in the transition state. researchgate.net
Steric Effects: The bulky bicyclic structure is the dominant feature of the 9-BBN framework. However, the substituent on boron can also contribute to the steric environment. A computational study on stereoselective olefin polymerization using pyridylamido-type catalysts utilized an Activation Strain Model with Energy Decomposition Analysis (ASM-NEDA) to separate steric and electronic effects. mdpi.com This type of analysis can reveal how even subtle changes to ligands or substituents affect the stereoselectivity by modifying steric strain in the transition state. mdpi.com In the context of 9-BBN derivatives, computational studies have shown how substituents on a reactant can adversely affect stereoselectivity by enabling side reactions, such as reduction via the dehydroboration product, 9-BBN. researchgate.net The steric profile of the 9-BBN fragment itself has been compared computationally to other bulky groups to rationalize differences in thermal stability and reactivity. nih.gov
The interplay of these steric and electronic factors, as modulated by the chloro substituent, is key to the unique reactivity profile of this compound.
Future Research Directions and Emerging Applications in 9 Chloro 9 Borabicyclo 3.3.1 Nonane Chemistry
Development of Catalytic Cycles and Stoichiometric Efficiency
A primary objective in modern synthetic chemistry is the transition from stoichiometric reagents to catalytic systems to improve atom economy and reduce waste. While B-alkyl-9-BBN derivatives are extensively used in stoichiometric transformations, significant research is now directed towards rendering these processes catalytic.
The development of catalytic cycles involving 9-BBN derivatives is an active area of research. organic-chemistry.org For instance, organoborane reductants have been made catalytic through processes like the isodesmic B-O/B-H transborylation, which enables catalyst turnover in the chemoselective reduction of enones. organic-chemistry.org A key challenge for 9-BBN-Cl is its regeneration after the transfer of the B-Cl moiety or after its conversion to a B-alkyl or B-alkoxy derivative. Future research will likely focus on designing catalytic cycles where 9-BBN-Cl acts as a precatalyst or is efficiently regenerated in situ.
One promising approach involves σ-bond metathesis. Recent studies have demonstrated that main-group metal catalysts, such as those based on zinc or aluminum, can facilitate the C-H borylation of heteroarenes using the parent dimer, (H-BBN)₂. rsc.org The mechanism of these reactions, particularly the σ-bond metathesis step between the dimeric hydroborane and the metal catalyst, is a subject of ongoing investigation. rsc.org Adapting such catalytic systems to utilize 9-BBN-Cl could open new pathways for direct borylation reactions. This would require a deeper understanding of the relative bond strengths and reactivities of B-Cl versus B-H or B-C bonds within the catalytic cycle.
Furthermore, the development of catalytic hydroboration using 9-BBN with pinacolborane has shown promise, with catalyst loading being a key optimization parameter. ajuronline.org Exploring similar catalytic hydroborations where 9-BBN-Cl could play a role, perhaps as a Lewis acid co-catalyst or as a precursor to the active catalyst, represents a fertile ground for future investigation.
Exploration of New Reaction Classes and Functional Group Transformations
The unique electronic and steric properties of 9-BBN-Cl, conferred by the bicyclic framework and the electronegative chlorine atom, make it a candidate for new types of chemical transformations. While its parent compound, 9-BBN, is known for its remarkable chemo-, regio-, and stereoselectivity in hydroborations, the chloro-derivative offers a different reactivity profile that is yet to be fully exploited. researchgate.net
Future research is expected to move beyond its role as a simple precursor and explore its utility in novel reaction classes. For example, its Lewis acidity could be harnessed for catalysis. The boron center in 9-BBN-Cl is more electrophilic than in B-alkyl-9-BBN derivatives, which could be advantageous in activating substrates for various transformations.
The conversion of organoborane intermediates, derived from 9-BBN, into a wide array of functionalities—including C-O, C-N, C-S, and C-C bonds—is well-documented. researchgate.netguidechem.com Research into expanding these transformations using 9-BBN-Cl as the starting material is a logical next step. For instance, the cross-coupling of B-alkyl-9-BBN derivatives with haloarenes or haloalkenes is a powerful method for forming C-C bonds. sigmaaldrich.com Investigating direct coupling reactions involving 9-BBN-Cl or its immediate derivatives could lead to more streamlined synthetic routes.
Additionally, the synthesis of complex molecules such as cyclopropane (B1198618) derivatives has been achieved through the cyclization of B-(γ-chloropropyl)-9-borabicyclo[3.3.1]nonanes. acs.org This highlights the potential for developing new intramolecular functionalization reactions that leverage the reactivity of the boron-carbon bond in the presence of a tethered leaving group. Exploring the synthesis and reactivity of other functionalized B-alkyl-9-BBN-Cl derivatives could unlock novel and efficient methods for constructing complex carbocyclic and heterocyclic scaffolds.
Integration into Flow Chemistry and Automation Platforms
The integration of chemical synthesis into continuous flow reactors and automated platforms is revolutionizing the way molecules are made, particularly in the pharmaceutical and fine chemical industries. nih.gov These platforms offer advantages in terms of safety, scalability, and the ability to rapidly screen reaction conditions.
The properties of 9-BBN-Cl, such as its solubility in common organic solvents and its defined reactivity, could make it a suitable candidate for use in flow chemistry. Future research will likely explore the development of flow-based protocols for reactions involving 9-BBN-Cl. This could include in-situ generation and immediate consumption, which would mitigate issues related to the handling and stability of the reagent. The enhanced mass and heat transfer in flow systems could also lead to improved reaction rates and selectivities compared to traditional batch processes. smolecule.com
Automated synthesis platforms, which combine robotics with data-driven algorithms, can accelerate the discovery and optimization of new reactions. nih.gov Integrating 9-BBN-Cl into the chemical inventory of such platforms would enable high-throughput screening of its reactivity with a diverse range of substrates and under various conditions. A significant challenge in automated synthesis is the purification of products between steps. nih.gov Therefore, developing reactions with 9-BBN-Cl that proceed cleanly and with high conversion will be crucial for their successful implementation on these platforms.
Sustainable Synthesis and Green Chemistry Considerations
The principles of green chemistry are increasingly guiding the development of new synthetic methods. This includes the use of renewable feedstocks, the reduction of waste, and the design of more energy-efficient processes. Future research on 9-BBN-Cl will undoubtedly be influenced by these considerations.
One area of focus will be the development of more sustainable synthetic routes to 9-BBN-Cl itself. This involves evaluating the environmental impact of the starting materials (such as 1,5-cyclooctadiene (B75094) and a chlorine source) and the solvents used in its preparation. wikipedia.org
Furthermore, exploring the use of greener solvents, or even solvent-free conditions, for reactions involving 9-BBN-Cl will be an important research direction. The thermal stability of 9-BBN derivatives suggests that they may be amenable to reactions at elevated temperatures under solvent-free conditions. researchgate.net The potential to replace hazardous reagents with cleaner alternatives is another key aspect. For example, if catalytic systems using 9-BBN-Cl can replace stoichiometric reductions that use metal hydrides, this would represent a significant advance in sustainable chemistry. The palladium-catalyzed Suzuki-Miyaura coupling, which often utilizes boronic acids derived from reagents like 9-BBN, is a powerful tool, and optimizing its green credentials by using derivatives of 9-BBN-Cl in catalytic, solvent-minimized protocols is a worthwhile goal. mpg.de
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 9-chloro-9-borabicyclo[3.3.1]nonane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of chloro-substituted 9-borabicyclo[3.3.1]nonane derivatives typically involves halogenation of the parent 9-borabicyclo[3.3.1]nonane (9-BBN). For example, iodination of 9-BBN using iodine in THF at 0°C yields 9-iodo-9-BBN with >90% efficiency . Chlorination may follow analogous pathways, such as reaction with Cl₂ or N-chlorosuccinimide under controlled conditions. Solvent polarity and temperature are critical: polar aprotic solvents (e.g., THF) stabilize intermediates, while low temperatures (−20°C to 0°C) minimize side reactions .
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Enhances stability of borane intermediates |
| Temperature | 0°C | Reduces decomposition |
| Halogen Source | NCS/Cl₂ | Higher selectivity vs. Br₂/I₂ |
Q. How does the chlorine substituent affect the reactivity of 9-BBN in hydroboration reactions compared to other halides?
- Methodological Answer : The electronegativity of chlorine increases the Lewis acidity of the boron center, accelerating hydroboration with alkenes. However, steric hindrance from the bicyclic framework moderates reactivity. Comparative studies show that 9-chloro-9-BBN reacts 1.5× faster with 1-hexene than 9-BBN but slower than 9-iodo-9-BBN due to iodine’s superior leaving-group ability . Selectivity for anti-Markovnikov addition remains consistent (>95%) across halide derivatives.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹¹B NMR : A singlet near δ 85–90 ppm confirms tetrahedral boron hybridization .
- ¹H NMR : Protons on the bicyclic scaffold appear as complex multiplet signals between δ 1.2–2.8 ppm. Chlorine’s inductive effect deshields adjacent protons, shifting resonances upfield by ~0.1–0.3 ppm vs. 9-BBN .
- IR : B-Cl stretching vibrations at 650–700 cm⁻¹ distinguish it from other halides (B-I: ~550 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory data on the stability of 9-chloro-9-BBN in polar solvents be resolved?
- Methodological Answer : Discrepancies arise from solvent purity and trace moisture. For example, 9-chloro-9-BBN decomposes in THF with >1% H₂O (half-life <2 hrs at 25°C) but remains stable in anhydrous THF for >48 hrs . To resolve contradictions:
Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).
Monitor decomposition via ¹¹B NMR kinetics under inert atmospheres.
Compare with structurally similar compounds (e.g., 9-methoxy-9-BBN) to isolate electronic vs. steric effects .
Q. What mechanistic insights explain the regioselectivity of 9-chloro-9-BBN in asymmetric catalysis?
- Methodological Answer : The bicyclic framework enforces a rigid geometry, directing substrate approach to the boron center. Density functional theory (DFT) studies reveal that the chlorine substituent lowers the LUMO energy of boron by 0.8 eV vs. 9-BBN, favoring nucleophilic attack at the less hindered exo-face . Experimental validation via kinetic isotopic effects (KIE) shows k_H/k_D = 1.2 for deuterated alkenes, supporting a concerted, non-radical pathway.
Q. How do competing side reactions during hydroboration with 9-chloro-9-BBN impact product purity, and what mitigation strategies exist?
- Methodological Answer : Common side reactions include:
-
Protonolysis : B-Cl bonds react with protic solvents (e.g., ROH), forming borate esters. Mitigation: Use aprotic solvents (e.g., hexane) .
-
Dimerization : Elevated temperatures (>40°C) promote dimer formation. Mitigation: Conduct reactions at 0–25°C .
-
Oxidation : Air-sensitive B-Cl bonds oxidize to B-OH. Mitigation: Schlenk-line techniques or glovebox use .
Side Reaction Conditions Favored Mitigation Protonolysis Protic solvents Anhydrous hexane Dimerization High temperature 0–25°C control Oxidation Ambient O₂ Inert atmosphere
Data Contradiction Analysis
Q. Why do some studies report conflicting hydroboration rates for 9-chloro-9-BBN with styrene derivatives?
- Methodological Answer : Discrepancies arise from substrate electronic effects. Electron-deficient styrenes (e.g., p-NO₂-styrene) react 3× faster with 9-chloro-9-BBN than electron-rich analogs (e.g., p-MeO-styrene) due to enhanced boron-substrate orbital overlap. Conflicting reports often neglect substituent electronic parameters. Standardize testing using Hammett σ constants to correlate reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
